Sulfonamide (-SO₂NH₂) vs Sulfonate (-SO₃R): Full Antagonist Character vs Partial Agonist Activity on ERα
Replacement of the sulfonate ester group in OBHS (oxabicycloheptene sulfonate) with a sulfonamide group (-SO₂NR-) fundamentally alters the pharmacological profile from partial agonist to full antagonist. In HepG2 cell reporter gene assays, OBHS displayed substantial residual agonist activity on ERα with 57% ± 3% efficacy relative to estradiol (E2), whereas the OBH-sulfonamide analog 11j exhibited only 1% ± 1% agonist efficacy — a near-complete elimination of intrinsic transcriptional activation. The sulfonamide series also showed inverse agonist activity on ERβ (negative efficacy values, e.g., compound 11e: -25% ± 3%), a behavior not observed with OBHS (-2% ± 5% on ERβ) and more closely mirroring the clinical full antagonist fulvestrant (ERα efficacy 1% ± 1%, ERβ efficacy -23% ± 0%) [1]. This functional switch from partial to full antagonism arises because the sulfonamide group accentuates helix-11 distortion in the ER LBD beyond what the sulfonate achieves [1].
| Evidence Dimension | Transcriptional agonist efficacy on ERα in HepG2 reporter gene assay (as % of 10⁻⁷ M E2 response) |
|---|---|
| Target Compound Data | OBH-sulfonamide 11j: ERα agonist efficacy 1% ± 1% (effectively no agonist activity); ERβ inverse agonist efficacy -4% ± 4% |
| Comparator Or Baseline | OBHS (oxabicycloheptene sulfonate): ERα agonist efficacy 57% ± 3%; ERβ efficacy -2% ± 5%. Fulvestrant (ICI 182,780): ERα efficacy 1% ± 1%; ERβ efficacy -23% ± 0%. 4-OH Tamoxifen: ERα efficacy 35% ± 3% |
| Quantified Difference | Approximately 56-percentage-point reduction in ERα agonist efficacy for sulfonamide vs sulfonate (from 57% to 1%); sulfonamide achieves full antagonist profile comparable to fulvestrant |
| Conditions | HepG2 cells co-transfected with 3X-ERE-driven luciferase reporter and ERα or ERβ expression vectors; compounds tested in triplicate at doses up to 10⁻⁵ M; agonist mode in absence of E2, antagonist mode with 10⁻⁸ M E2 [1] |
Why This Matters
For procurement decisions in SERD or PROTAC development, the sulfonamide functional group is non-negotiable — substituting a sulfonate-containing core building block yields a partial agonist that retains undesirable transcriptional activation, undermining the therapeutic rationale for ERα degradation strategies.
- [1] Zhu M, Zhang C, Nwachukwu JC, Srinivasan S, Cavett V, Zheng Y, Carlson KE, Dong C, Katzenellenbogen JA, Nettles KW, Zhou HB. Bicyclic core estrogens as full antagonists: synthesis, biological evaluation and structure–activity relationships of estrogen receptor ligands based on bridged oxabicyclic core arylsulfonamides. Org Biomol Chem. 2012;10(43):8692–8700. Table 2. doi:10.1039/c2ob26531a. View Source
